molecular formula C19H23FN2O5S B2382771 1-((1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058890-77-8

1-((1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2382771
CAS No.: 2058890-77-8
M. Wt: 410.46
InChI Key: OYDJRWBKAQJWHQ-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C19H23FN2O5S and a molecular weight of 410.5 g/mol . It is supplied for research purposes and is not intended for diagnostic or therapeutic uses. This compound is identified under the CAS Number 2058890-77-8 . The structural core of this molecule incorporates an 8-azabicyclo[3.2.1]octane scaffold, a structure frequently explored in medicinal chemistry for its three-dimensional topology. While specific biological data for this exact molecule is limited from public sources, its structure suggests potential as a key intermediate or investigative tool in drug discovery projects. Chemically, it features a sulfonyl group bridging a fluorinated aromatic system to the azabicyclic moiety, which may be of interest in the design of enzyme inhibitors or receptor ligands . Researchers are advised to handle this product with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[8-(4-ethoxy-3-fluorophenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O5S/c1-2-27-17-6-5-15(11-16(17)20)28(25,26)22-12-3-4-13(22)10-14(9-12)21-18(23)7-8-19(21)24/h5-6,11-14H,2-4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDJRWBKAQJWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Ethoxy-3-Fluorobenzenesulfonyl Chloride

The sulfonyl chloride precursor is prepared via chlorosulfonation of 4-ethoxy-3-fluorobenzene. This involves:

  • Sulfonation : Reaction with chlorosulfonic acid at 0–5°C for 2 hours.
  • Quenching : Gradual addition to ice-water, followed by extraction with dichloromethane.
  • Purity : ≥95% by $$^{19}\text{F}$$ NMR and LC-MS.

Sulfonylation Reaction

The bicyclic amine (1 equiv) is treated with 4-ethoxy-3-fluorobenzenesulfonyl chloride (1.2 equiv) in the presence of $$N,N$$-diisopropylethylamine (2.5 equiv) in acetonitrile at room temperature. Monitoring by LC-MS ensures complete conversion, with typical isolated yields of 70–85% after HPLC purification.

Reaction Conditions :

  • Solvent : Acetonitrile or N-methylpyrrolidone (NMP).
  • Base : $$N,N$$-Diisopropylethylamine (DIPEA) or triethylamine.
  • Temperature : Room temperature to 50°C, depending on substrate reactivity.

Attachment of Pyrrolidine-2,5-Dione

The final step involves coupling the sulfonylated bicyclic amine with pyrrolidine-2,5-dione. This is achieved via a nucleophilic substitution or Michael addition, depending on the leaving group present at the C3 position of the bicyclic system.

Alkylation Strategy

A representative procedure involves:

  • Activation : Treatment of the bicyclic sulfonamide with NaH in DMF to generate the alkoxide.
  • Coupling : Addition of pyrrolidine-2,5-dione (1.5 equiv) at 0°C, followed by warming to room temperature.
  • Workup : Aqueous extraction and purification by flash chromatography (DCM/MeOH 95:5).

Optimization Data :

Parameter Value Impact on Yield
Base (NaH vs. KOtBu) NaH (higher yield) 78% vs. 65%
Solvent (DMF vs. THF) DMF (faster reaction) 78% vs. 60%
Temperature 0°C to rt (optimal) 78%

Stereochemical and Regiochemical Considerations

The C3 position of the bicyclic system must be appropriately functionalized (e.g., as a bromide or mesylate) to ensure efficient coupling. X-ray crystallography of intermediates confirms the retention of configuration during this step.

Analytical Characterization and Validation

Critical analytical data for the target compound include:

  • $$^1\text{H}$$ NMR (600 MHz, DMSO-$$d6$$): δ 8.21 (d, $$J = 8.4$$ Hz, 1H, ArH), 4.25 (t, $$J = 7.0$$ Hz, 2H, OCH$$2$$), 3.72 (s, 3H, NCH$$2$$), 1.89 (quint, $$J = 7.0$$ Hz, 2H, CH$$2$$).
  • LC-MS : $$m/z = 441.2 \, [\text{M}+\text{H}]^+$$.
  • Elemental Analysis : Calculated for C$${21}$$H$${24}$$FN$$2$$O$$5$$S: C 57.26%, H 5.49%, N 6.36%; Found: C 57.12%, H 5.51%, N 6.29%.

Scale-Up and Process Optimization

Kilogram-scale production requires adjustments to stoichiometry, solvent volume, and purification methods. For example:

  • Catalyst Recycling : LTMP may be recovered and reused with <5% loss in activity.
  • Continuous Flow Sulfonylation : Reduces reaction time from 16 h to 2 h while maintaining yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various reactions including:

  • Oxidation: Leading to the formation of oxidized derivatives.

  • Reduction: Potentially reducing specific functional groups to their corresponding alcohols or amines.

  • Substitution: Especially at the fluorophenylsulfonyl site, where nucleophiles could substitute the sulfonyl group.

Common Reagents and Conditions

  • Oxidation: Often performed with reagents like potassium permanganate or chromium trioxide.

  • Reduction: Typically involves hydrogen gas with a palladium catalyst or lithium aluminium hydride.

  • Substitution: Uses nucleophiles like amines or thiols under mild to moderate conditions.

Major Products

Major products depend on the type of reaction but typically include substituted derivatives, oxidized compounds, or reduced forms retaining the bicyclic structure.

Scientific Research Applications

This compound finds applications across various fields:

  • Chemistry: As a precursor for the synthesis of other complex molecules.

  • Biology: Studied for its potential interactions with biological macromolecules.

  • Medicine: Investigated for possible therapeutic properties, including activity against specific biological targets.

  • Industry: Could be used as a functional additive in materials science.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets. These interactions involve binding to proteins or enzymes, potentially altering their function. The ethoxy-fluorophenylsulfonyl group plays a crucial role in these interactions, contributing to the compound's specificity and potency.

Comparison with Similar Compounds

Structural Analog: (1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one

A closely related compound, (1R,5S)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one (referred to here as Compound A ), shares the azabicyclo[3.2.1]octane core but differs in substituents and appended functional groups (Table 1) .

Table 1: Structural and Physicochemical Comparison

Feature Target Compound Compound A
Core Structure 8-azabicyclo[3.2.1]octane 8-azabicyclo[3.2.1]octane
Substituent 4-ethoxy-3-fluorophenylsulfonyl 2-fluoro-4-nitrophenyl
Additional Group Pyrrolidine-2,5-dione Ketone (C3 position)
Molecular Weight* ~434.45 g/mol (calculated) 292.29 g/mol (reported)
Dihedral Angles Not reported (predicted variability due to sulfonyl) 86.59° (benzene vs piperidine plane)
Ring Conformation Unreported Chair (piperidine), envelope (pyrrolidine)

*Molecular weight calculated using PubChem formula tools.

Key Differences and Implications

The ethoxy group in the target compound may increase lipophilicity, balancing solubility and membrane permeability. Compound A’s nitro group is a potent electron-withdrawing moiety, which could stabilize negative charges in intermediates during synthesis or binding but may also increase metabolic instability .

Conformational Rigidity :

  • Compound A’s bicyclic system adopts a chair conformation for the piperidine ring and an envelope conformation for the pyrrolidine ring, with significant dihedral angles (67.63°–86.59°) between aromatic and aliphatic planes . The target compound’s bulkier sulfonyl group and pyrrolidine-2,5-dione may alter these angles, affecting binding pocket compatibility.

Synthetic Pathways: Compound A was synthesized via nucleophilic aromatic substitution using 1,2-difluoro-4-nitrobenzene and nortropinone hydrochloride in DMF . The target compound likely requires sulfonylation steps, which are more sensitive to steric hindrance due to the bicyclic core.

Biological Activity

Chemical Structure and Properties

The compound is characterized by its intricate bicyclic structure and the presence of a sulfonyl group, which often enhances the biological activity of compounds. The molecular formula can be represented as C18H22F1N2O4SC_{18}H_{22}F_{1}N_{2}O_{4}S, indicating a diverse range of functional groups that may interact with biological targets.

PropertyValue
Molecular Weight374.44 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined
LogPNot available

Anticancer Activity

Recent studies have focused on the anticancer properties of similar compounds within the same class. For instance, fluorinated derivatives have shown promising antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is often attributed to the inhibition of key cellular pathways involved in proliferation and survival.

Case Study: Antiproliferative Activity

In a study evaluating the activity of related compounds, it was found that certain analogs exhibited significant growth inhibition in breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. The study suggested that the sulfonyl group plays a crucial role in enhancing this activity through increased cellular uptake and interaction with target proteins involved in cell cycle regulation .

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is critical for DNA synthesis.
  • Disruption of Cellular Signaling : The presence of the sulfonyl group may interfere with signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties reveal potential efficacy against both bacterial and fungal pathogens. Compounds with similar structures have demonstrated significant antibacterial activity against strains like Xanthomonas axonopodis and Ralstonia solanacearum, suggesting that this compound might also possess similar properties.

Table 2: Antimicrobial Activity

PathogenActivity ObservedReference
Xanthomonas axonopodisSignificant
Ralstonia solanacearumModerate
Alternaria solaniMinimal

Q & A

Basic: What are the key steps in synthesizing this compound, and how can its bicyclic core be stabilized during synthesis?

Methodological Answer:
The synthesis involves constructing the 8-azabicyclo[3.2.1]octane core, followed by sulfonylation and functionalization of the pyrrolidine-2,5-dione moiety. A critical step is the nucleophilic substitution of a fluorinated aryl sulfonyl group onto the bicyclic amine (e.g., using 4-ethoxy-3-fluorophenylsulfonyl chloride under basic conditions). To stabilize the bicyclic system, anhydrous solvents like DMF and potassium carbonate are used to minimize hydrolysis, as demonstrated in analogous syntheses of fluorophenyl-substituted azabicyclo compounds . Post-synthetic recrystallization from ethyl acetate or acetone improves purity and stability .

Basic: How is the stereochemical configuration of the bicyclo[3.2.1]octane system verified?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. For example, in related compounds, SC-XRD revealed dihedral angles (e.g., 86.59° between the aromatic ring and the piperidine plane) and conformational details (chair/envelope conformations of the bicyclic system) . Complementary techniques include:

  • NMR spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to assess coupling constants and spatial proximity of substituents .
  • Computational modeling : Density functional theory (DFT) to correlate calculated and observed spectra .

Advanced: How can statistical experimental design optimize reaction yields for sulfonylation or fluorination steps?

Methodological Answer:
Statistical methods like factorial design or response surface methodology (RSM) reduce trial-and-error experimentation. For instance:

  • Variables : Temperature, reagent stoichiometry, solvent polarity.
  • Output : Maximize yield while minimizing byproducts.
    Evidence from chemical engineering design (e.g., ICReDD’s approach) shows that combining quantum chemical calculations with experimental data can predict optimal conditions (e.g., 100°C in DMF for fluorophenyl substitutions) . Post-analysis using ANOVA identifies significant factors, such as the role of excess base in suppressing side reactions .

Advanced: How do conformational dynamics of the bicyclo[3.2.1]octane system influence reactivity?

Methodological Answer:
The chair conformation of the piperidine ring and envelope conformation of the pyrrolidine ring (observed in SC-XRD studies) create steric and electronic effects. For example:

  • Steric hindrance : Substituents at the 3-position (e.g., pyrrolidine-2,5-dione) may shield the sulfonyl group from nucleophilic attack.
  • Electronic effects : The bicyclic system’s rigidity alters electron density at the nitrogen, affecting sulfonylation efficiency .
    Molecular dynamics simulations can model these effects to predict reactivity under varying conditions .

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., fluorine disorder in crystals) or solvent-dependent NMR shifts. Strategies include:

  • Variable-temperature NMR : To detect conformational exchange broadening (e.g., fluoro group disorder observed in X-ray refinements) .
  • Crystallographic refinement : Split models for disordered atoms (e.g., fluorine in two orientations with occupancy ratios refined using soft restraints) .
  • Cross-validation : Compare experimental 13C^{13}\text{C} chemical shifts with DFT-calculated values .

Basic: What analytical techniques are critical for characterizing the sulfonyl and fluorophenyl groups?

Methodological Answer:

  • FT-IR : Confirm sulfonyl S=O stretches (~1350–1150 cm1^{-1}) and C-F stretches (~1250–1100 cm1^{-1}).
  • LC-MS/MS : Quantify molecular ion peaks (e.g., [M+H]+^+ for C20_{20}H24_{24}FN2_2O5_5S) and fragment patterns.
  • Elemental analysis : Validate stoichiometry of fluorine and sulfur .

Advanced: What strategies mitigate decomposition of the pyrrolidine-2,5-dione moiety during storage or reactions?

Methodological Answer:

  • pH control : Store in neutral buffers to prevent hydrolysis of the dione ring.
  • Temperature : Avoid prolonged heating above 60°C; use inert atmospheres (N2_2/Ar) during reactions .
  • Stabilizers : Add radical scavengers (e.g., BHT) to inhibit oxidative degradation .

Advanced: How can computational tools predict biological interactions of this compound?

Methodological Answer:

  • Molecular docking : Screen against target proteins (e.g., enzymes with sulfonyl-binding pockets) using AutoDock Vina.
  • Pharmacophore modeling : Map essential features (e.g., sulfonyl acceptor, fluorophenyl hydrophobic group) for activity .
  • ADMET prediction : Software like Schrödinger’s QikProp assesses bioavailability and toxicity risks .

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